
5-(Methylsulfanyl)-1,3-thiazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related thiazole derivatives has been explored through various methods. One notable approach involves the reaction of aminomethylene derivatives of pyrazole with corresponding sulfanyl-substituted carbaldehydes, leading to the formation of compounds with complex chromophores and potential magnetic properties (Uraev et al., 2020). Another efficient synthesis route described the preparation of 5-aryl-3-(methylsulfanyl)-1H-pyrazoles via a three-component reaction, showcasing the versatility of incorporating the methylsulfanyl group into heterocyclic frameworks (Alizadeh et al., 2013).
Molecular Structure Analysis
The structure of related compounds has been elucidated using various spectroscopic techniques. For instance, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was determined, revealing insights into the planarity and molecular interactions that could be relevant to understanding the structure of “5-(Methylsulfanyl)-1,3-thiazole-2-carbaldehyde” (Cunjin Xu & Yan-Qin Shi, 2011).
Chemical Reactions and Properties
Chemical reactions involving thiazole derivatives highlight their reactivity and potential for further functionalization. A study on thiophene-substituted bis(5,4-d)thiazoles discussed the synthetic approaches and physicochemical properties, emphasizing the impact of substituents on solubility and reactivity, which could be analogous to the behavior of “this compound” (Tokárová & Biathová, 2018).
Physical Properties Analysis
Investigations into the physical properties of thiazole derivatives, such as those described for various pyrazole and thiadiazole compounds, provide a foundation for understanding the physical characteristics of “this compound.” These studies often focus on crystalline structure and molecular interactions within the solid state (Banu et al., 2010).
Chemical Properties Analysis
The chemical properties of thiazole derivatives, including their reactivity and stability, are crucial for their potential applications. For example, the reaction of 5-aryloxytetrazoles with dimethyl sulfoxide and DMSO-acetic anhydride demonstrated selective synthesis routes and provided insights into the substituent effects on reactivity, which may be relevant to understanding the chemical behavior of “this compound” (Dabbagh et al., 2005).
Scientific Research Applications
Synthesis of Bioactive Compounds
- The compound has been employed in the synthesis of new 1,3-thiazole derivatives which are of interest due to their potential bioactive properties (Sinenko et al., 2016).
Development of Novel Functionalized Derivatives
- Research has explored the microwave-assisted synthesis of novel functionalized hydantoin derivatives from compounds like 5-(Methylsulfanyl)-1,3-thiazole-2-carbaldehyde, indicating its role in producing structurally diverse and potentially valuable compounds (Kamila et al., 2011).
Synthesis of Thiazole Clubbed Pyrazole Derivatives
- This compound has been used in synthesizing thiazole clubbed pyrazole derivatives, showing potential as apoptosis inducers and anti-infective agents (Bansal et al., 2020).
Chemistry of Materials
- It has been utilized in the synthesis of symmetrically substituted thiazolo[5,4-d]thiazoles with a thiophene core, important in the chemistry of materials, especially in the context of solubility and synthesis in organic solvents (Tokárová & Biathová, 2018).
Investigation of Photophysical Properties
- The compound has been part of research focusing on push-pull chromophoric extended styryls, synthesized through multistep reactions involving this compound. These studies are significant in understanding intramolecular charge transfer and photophysical properties (Telore et al., 2015).
Contribution to Organic Synthesis Techniques
- Its derivatives have been used to study electrophilic substitution reactions in imidazo[2,1-b]thiazoles, contributing significantly to the field of organic synthesis and understanding the behavior of different substituents in electrophilic substitution (O'daly et al., 1991).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-methylsulfanyl-1,3-thiazole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS2/c1-8-5-2-6-4(3-7)9-5/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNUUKTXZKFFAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CN=C(S1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(Tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid](/img/structure/B2491764.png)
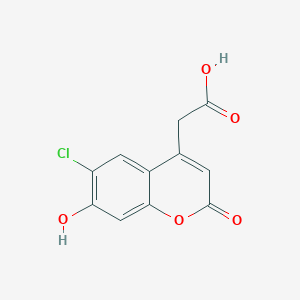
![2-[(4-methoxyphenoxy)methyl]-6-methyl-1H-benzimidazole](/img/structure/B2491768.png)

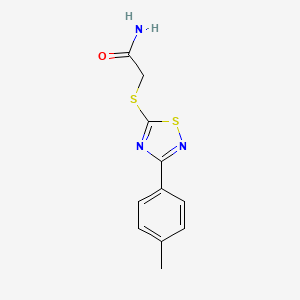
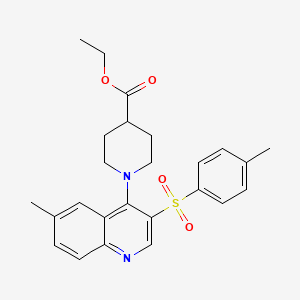
![4-[butyl(methyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide](/img/structure/B2491772.png)
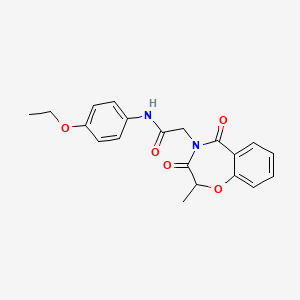
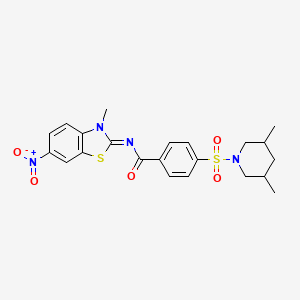
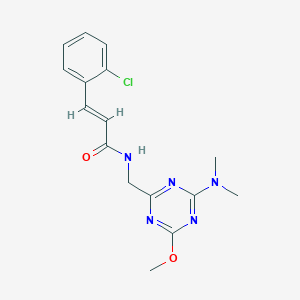
![N-(2-fluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2491781.png)
